2-(4-benzyl-2-oxomorpholin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of an appropriate amine with an epoxide or through cyclization reactions involving diols and amines.
Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Acylation: The benzylated morpholine is acylated with 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid or its derivatives using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the oxo group in the morpholine ring can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzyl-2-oxomorpholin-3-yl)acetamide: Lacks the benzodioxin moiety.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Lacks the morpholine ring.
Uniqueness
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the presence of both the morpholine and benzodioxin moieties, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C21H22N2O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C21H22N2O5/c24-20(22-16-6-7-18-19(12-16)27-11-10-26-18)13-17-21(25)28-9-8-23(17)14-15-4-2-1-3-5-15/h1-7,12,17H,8-11,13-14H2,(H,22,24) |
InChI Key |
DDJVFZZFRFPYHH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C(N1CC2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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